molecular formula C14H22O B14372321 2-Ethenyl-5-heptyl-3-methylfuran CAS No. 89932-22-9

2-Ethenyl-5-heptyl-3-methylfuran

Cat. No.: B14372321
CAS No.: 89932-22-9
M. Wt: 206.32 g/mol
InChI Key: MCFHEUPRCIQYKX-UHFFFAOYSA-N
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Description

2-Ethenyl-5-heptyl-3-methylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an ethenyl group, a heptyl chain, and a methyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-heptyl-3-methylfuran typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Heptyl Chain: The heptyl chain can be added through a Friedel-Crafts alkylation, where an alkyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, Lewis acids, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated furans, alkylated furans.

Scientific Research Applications

2-Ethenyl-5-heptyl-3-methylfuran has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-heptyl-3-methylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran: Similar structure but lacks the heptyl chain and ethenyl group.

    2,5-Dimethylfuran: Contains two methyl groups instead of the ethenyl and heptyl groups.

    2-Vinylfuran: Contains a vinyl group but lacks the heptyl and methyl groups.

Uniqueness

2-Ethenyl-5-heptyl-3-methylfuran is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group allows for additional reactivity, while the heptyl chain increases its hydrophobicity, potentially enhancing its interaction with lipid membranes.

Properties

CAS No.

89932-22-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-ethenyl-5-heptyl-3-methylfuran

InChI

InChI=1S/C14H22O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h5,11H,2,4,6-10H2,1,3H3

InChI Key

MCFHEUPRCIQYKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(O1)C=C)C

Origin of Product

United States

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